molecular formula C9H18Cl2N4O B1527934 3-amino-N-(3,5-dimethyl-1H-pyrazol-4-yl)-2-methylpropanamide dihydrochloride CAS No. 1311313-95-7

3-amino-N-(3,5-dimethyl-1H-pyrazol-4-yl)-2-methylpropanamide dihydrochloride

Cat. No.: B1527934
CAS No.: 1311313-95-7
M. Wt: 269.17 g/mol
InChI Key: MOFQEQVJONAYIP-UHFFFAOYSA-N
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Description

Chemical Structure and Properties The compound 3-amino-N-(3,5-dimethyl-1H-pyrazol-4-yl)-2-methylpropanamide dihydrochloride (CID 54592691) is a dihydrochloride salt with the molecular formula C₉H₁₆N₄O·2HCl. Key structural features include:

  • A 3,5-dimethyl-substituted pyrazole ring.
  • A branched 2-methylpropanamide group linked to the pyrazole via an amine.
  • SMILES: CC1=C(C(=NN1)C)NC(=O)C(C)CN.
  • InChIKey: RMSZKQRQTBREEZ-UHFFFAOYSA-N .

Its discontinuation may reflect challenges in synthesis scalability, stability, or unverified applications.

Properties

IUPAC Name

3-amino-N-(3,5-dimethyl-1H-pyrazol-4-yl)-2-methylpropanamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N4O.2ClH/c1-5(4-10)9(14)11-8-6(2)12-13-7(8)3;;/h5H,4,10H2,1-3H3,(H,11,14)(H,12,13);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOFQEQVJONAYIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C)NC(=O)C(C)CN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18Cl2N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-amino-N-(3,5-dimethyl-1H-pyrazol-4-yl)-2-methylpropanamide dihydrochloride typically involves the following steps:

  • Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with β-diketones or β-ketoesters under acidic conditions.

  • Introduction of the Amino Group: The amino group is introduced through a substitution reaction, where an appropriate amine reacts with the pyrazole derivative.

  • Formation of the Amide Bond: The amide bond is formed by reacting the amino group with a carboxylic acid derivative, such as an acid chloride or anhydride.

  • Dihydrochloride Formation: The final step involves the addition of hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: 3-Amino-N-(3,5-dimethyl-1H-pyrazol-4-yl)-2-methylpropanamide dihydrochloride can undergo various chemical reactions, including:

  • Oxidation: The amino group can be oxidized to form a nitro group.

  • Reduction: The pyrazole ring can be reduced to form a pyrazoline derivative.

  • Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired functional group.

Major Products Formed:

  • Oxidation: Nitro derivatives of the compound.

  • Reduction: Pyrazoline derivatives.

  • Substitution: Derivatives with different functional groups on the pyrazole ring.

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It has been studied for its potential biological activities, including antimicrobial and antiviral properties. Medicine: Research is ongoing to explore its use in drug development, particularly for its potential therapeutic effects. Industry: It is used in the production of various chemical products, including dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 3-amino-N-(3,5-dimethyl-1H-pyrazol-4-yl)-2-methylpropanamide dihydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The amino group and the pyrazole ring play crucial roles in binding to receptors or enzymes, leading to biological responses. The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

Structural Analogues from

Compounds 3a–3p described in share a pyrazole core but differ in substituents and functional groups. Below is a comparative analysis:

Compound Substituents (R₁, R₂) Molecular Formula Yield (%) Melting Point (°C) Key Functional Groups
Target Compound 3,5-dimethyl, 2-methylpropanamide C₉H₁₆N₄O·2HCl N/A N/A Pyrazole, amide, dihydrochloride
3a Phenyl, cyano C₂₁H₁₅ClN₆O 68 133–135 Chloro, cyano, carboxamide
3b 4-chlorophenyl, cyano C₂₁H₁₄Cl₂N₆O 68 171–172 Dichloro, cyano, carboxamide
3c p-tolyl, cyano C₂₂H₁₇ClN₆O 62 123–125 Methylphenyl, cyano
3d 4-fluorophenyl, cyano C₂₁H₁₄ClFN₆O 71 181–183 Fluoro, cyano

Key Observations :

  • Synthesis : The target compound’s synthesis method is unspecified, but analogues like 3a–3d are synthesized via EDCI/HOBt-mediated coupling in DMF, achieving moderate yields (62–71%) . The dihydrochloride form of the target compound suggests additional salt formation steps, which may complicate purification.
  • Substituent Effects: Electron-Withdrawing Groups (Cl, F, CN): In 3a–3d, chloro, fluoro, and cyano groups enhance hydrophobicity and may influence reactivity or binding affinity. Steric Effects: The 3,5-dimethyl substitution on the pyrazole in the target compound introduces steric hindrance, which could limit conformational flexibility compared to 3a–3d’s aryl substituents.
  • Physical Properties : Melting points for 3a–3d range widely (123–183°C), reflecting crystallinity differences. The target compound’s dihydrochloride form likely increases solubility in polar solvents compared to neutral analogues.

Functional Analogues: Anamorelin ()

Anamorelin, a ghrelin receptor agonist, shares a propanamide backbone with the target compound but features a more complex structure:

  • Molecular Formula : C₂₈H₃₆ClN₅O₃.
  • Key Groups: Indole, piperidine, benzyl, and dimethylamino-methylcarbamoyl moieties .

Comparison :

  • Structural Complexity : Anamorelin’s larger structure enables interactions with biological targets (e.g., ghrelin receptors), whereas the target compound’s simplicity limits such specificity.
  • Biological Activity: Anamorelin demonstrates prokinetic effects (reducing nausea/vomiting) without promoting tumor growth in preclinical models . No analogous data exist for the target compound, highlighting a critical research gap.
  • Synthesis : Anamorelin’s synthesis likely involves multi-step organic reactions, contrasting with the simpler pyrazole-amide coupling of the target compound.

Biological Activity

The compound 3-amino-N-(3,5-dimethyl-1H-pyrazol-4-yl)-2-methylpropanamide dihydrochloride is a derivative of pyrazole, a class of compounds known for their diverse biological activities. This article delves into the biological activity of this compound, examining its mechanisms of action, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C9H16N4O
  • Monoisotopic Mass : 196.13242 Da
  • InChIKey : RMSZKQRQTBREEZ-UHFFFAOYSA-N

Anticancer Properties

Research has highlighted the potential anticancer effects of pyrazole derivatives. A study on related compounds demonstrated submicromolar antiproliferative activity against pancreatic cancer cell lines (MIA PaCa-2) through modulation of the mTORC1 signaling pathway. This pathway is crucial in regulating cell growth and metabolism, often dysregulated in cancer . The compounds not only inhibited mTORC1 activity but also enhanced autophagy, suggesting a dual mechanism that could be leveraged for therapeutic purposes.

The primary mechanism of action for pyrazole derivatives appears to involve the inhibition of the PI3K/AKT/mTOR signaling pathway , which plays a vital role in cell proliferation and survival. By disrupting this pathway, these compounds can induce apoptosis (programmed cell death) and inhibit tumor growth .

Comparative Activity Table

Compound NameSourceCell Lines TestedMechanism of ActionReferences
3-amino-N-(3,5-dimethyl-1H-pyrazol-4-yl)-2-methylpropanamide dihydrochlorideSyntheticMIA PaCa-2Inhibition of mTORC1, induction of autophagy
N-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamidesSyntheticMIA PaCa-2Autophagy modulation
CurcuminCurcuma longaA549PI3K/AKT inhibition

Case Studies

  • Study on Autophagy Modulation : A study indicated that certain pyrazole derivatives could disrupt autophagic flux by interfering with mTORC1 reactivation. This was evidenced by the accumulation of LC3-II, a marker for autophagy .
  • Antiproliferative Effects in Cancer Models : In vitro studies demonstrated that specific derivatives exhibited potent antiproliferative effects against various cancer cell lines, including those resistant to conventional therapies. These findings suggest that pyrazole derivatives may serve as effective agents in combination therapies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-amino-N-(3,5-dimethyl-1H-pyrazol-4-yl)-2-methylpropanamide dihydrochloride
Reactant of Route 2
Reactant of Route 2
3-amino-N-(3,5-dimethyl-1H-pyrazol-4-yl)-2-methylpropanamide dihydrochloride

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